Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate
Brand Name: Vulcanchem
CAS No.: 898763-60-5
VCID: VC2290878
InChI: InChI=1S/C19H28N2O3/c1-3-24-19(23)6-4-5-18(22)17-9-7-16(8-10-17)15-21-13-11-20(2)12-14-21/h7-10H,3-6,11-15H2,1-2H3
SMILES: CCOC(=O)CCCC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C
Molecular Formula: C19H28N2O3
Molecular Weight: 332.4 g/mol

Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate

CAS No.: 898763-60-5

Cat. No.: VC2290878

Molecular Formula: C19H28N2O3

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate - 898763-60-5

Specification

CAS No. 898763-60-5
Molecular Formula C19H28N2O3
Molecular Weight 332.4 g/mol
IUPAC Name ethyl 5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-5-oxopentanoate
Standard InChI InChI=1S/C19H28N2O3/c1-3-24-19(23)6-4-5-18(22)17-9-7-16(8-10-17)15-21-13-11-20(2)12-14-21/h7-10H,3-6,11-15H2,1-2H3
Standard InChI Key WOIPOGHZFWHHGY-UHFFFAOYSA-N
SMILES CCOC(=O)CCCC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C
Canonical SMILES CCOC(=O)CCCC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C

Introduction

Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate is a chemical compound with significant interest in organic chemistry and pharmaceutical research. This compound is characterized by its molecular formula, C19H28N2O3, and a molecular weight of 332.44 g/mol . It belongs to the category of esters, which are known for their versatility in chemical synthesis and potential biological activities.

Synthesis and Chemical Reactions

The synthesis of Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate typically involves reactions that form the piperazine derivative and then attach it to the oxovalerate group. Common methods may include alkylation reactions or condensation reactions under controlled conditions to ensure the desired yield and purity.

Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate can undergo various chemical reactions typical for esters, such as hydrolysis with sodium hydroxide or reduction with lithium aluminum hydride. These reactions require optimized conditions to prevent degradation of sensitive functional groups.

Biological Activities and Potential Applications

Compounds with similar structures to Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate often exhibit significant biological activities, including potential roles as enzyme inhibitors or therapeutic agents. The presence of a piperazine moiety suggests that it may act as a ligand for neurotransmitter receptors or serve as an inhibitor for certain enzymatic pathways.

While specific data on the biological activity of Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate is limited, ongoing research aims to explore its efficacy and safety profiles for potential clinical applications.

Research Findings and Future Directions

Research on Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate is ongoing, with a focus on its synthesis, chemical properties, and potential biological activities. Spectroscopic methods such as NMR and IR are used to confirm the structure and purity of the compound.

Future studies will likely delve into the compound's interactions with biological targets and its potential therapeutic applications, which could include roles in treating disorders related to enzyme inhibition or receptor modulation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator